molecular formula C22H26N2O3 B11377422 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11377422
M. Wt: 366.5 g/mol
InChI Key: ZEBKKIOLKCHHJO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a 3,5,6-trimethylbenzofuran core linked to a substituted ethylamine group.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-14-11-17-16(3)21(27-20(17)12-15(14)2)22(25)23-13-18(19-7-6-10-26-19)24-8-4-5-9-24/h6-7,10-12,18H,4-5,8-9,13H2,1-3H3,(H,23,25)

InChI Key

ZEBKKIOLKCHHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CO3)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Coupling with Benzofuran: The final step involves coupling the furan and pyrrolidine moieties with the benzofuran carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide functional group (-CONH-) undergoes nucleophilic substitution under acidic or basic conditions. This reactivity enables the introduction of alternative substituents:

  • Hydrolysis : Treatment with concentrated HCl or NaOH yields the corresponding carboxylic acid (3,5,6-trimethyl-1-benzofuran-2-carboxylic acid) and releases the ethylamine derivative .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine, producing N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-methanamine.

Table 1: Carboxamide Reactivity

Reaction TypeReagents/ConditionsProduct
HydrolysisHCl/H₂O or NaOH/H₂OCarboxylic acid + ethylamine derivative
ReductionLiAlH₄ in dry etherPrimary amine

Furan Ring-Opening Reactions

The furan ring (C₄H₃O) undergoes electrophilic substitution and ring-opening under strong acidic conditions:

  • Acid-Catalyzed Ring Opening : Exposure to concentrated H₂SO₄ opens the furan ring, forming a diketone intermediate. Subsequent reactions with nucleophiles (e.g., alcohols, amines) yield substituted derivatives.

  • Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the furan ring to a γ-lactone structure.

Table 2: Furan Reactivity

Reaction TypeConditionsOutcome
Ring OpeningH₂SO₄, 80°CDiketone intermediate
OxidationH₂O₂/AcOHγ-Lactone derivative

Oxidation of the Pyrrolidine Ring

The pyrrolidine moiety undergoes oxidation to form pyrrolidone derivatives:

  • H₂O₂-Mediated Oxidation : Reaction with hydrogen peroxide in ethanol converts pyrrolidine to N-oxide derivatives, altering the compound’s polarity and biological activity.

Table 3: Pyrrolidine Oxidation

Oxidizing AgentProductApplication
H₂O₂ in EtOHPyrrolidine N-oxideEnhanced solubility

Methyl Group Functionalization

The methyl groups at positions 3, 5, and 6 on the benzofuran core participate in halogenation and oxidation:

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the methyl groups under radical initiation.

  • Oxidation : KMnO₄ in acidic conditions oxidizes methyl groups to carboxylic acids.

Table 4: Methyl Group Reactivity

ReactionReagentsOutcome
BrominationNBS/CCl₄Bromomethyl derivative
OxidationKMnO₄/H⁺Carboxylic acid

Acid/Base-Mediated Transformations

The compound’s stability under varying pH conditions influences its reactivity:

  • Acidic Conditions : Protonation of the pyrrolidine nitrogen enhances electrophilicity, facilitating reactions with nucleophiles.

  • Basic Conditions : Deprotonation of the carboxamide group promotes hydrolysis or substitution.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to furan derivatives. For instance, a diversity-oriented synthesis of furan-based carboxamides demonstrated notable antibiofilm activity against Pseudomonas aeruginosa, a pathogen known for its resistance to multiple antibiotics. The modifications in the furan structure influenced the biological activity significantly, suggesting that similar derivatives, including N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide, could exhibit potent antibacterial effects through structural optimization .

Antitumor Potential

Compounds with benzofuran and furan moieties have been investigated for their antitumor properties. The presence of these functional groups can enhance the interaction with biological targets involved in cancer progression. Research indicates that derivatives of benzofurans can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound may share similar mechanisms due to its structural characteristics .

Neuropharmacological Effects

The pyrrolidine component in the structure suggests potential neuropharmacological applications. Compounds containing pyrrolidine rings have been associated with cognitive enhancement and neuroprotective effects. Investigations into related compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving palladium-catalyzed reactions and other coupling strategies. These synthetic pathways not only provide access to this compound but also allow for the exploration of structure-activity relationships (SAR) that can lead to the discovery of new derivatives with enhanced biological activities .

Case Studies and Research Findings

StudyFocusFindings
PMC7663458Antibacterial ActivityDemonstrated significant inhibition against S. aureus and Pseudomonas aeruginosa using related furan derivatives .
MDPI MoleculesAntitumor ActivityExplored the antitumor potential of pyrazolo[1,5-a]pyrimidines, suggesting similar mechanisms might apply to benzofuran derivatives .
PubChemSynthesis and StructureProvided detailed molecular data supporting synthetic strategies for creating similar compounds .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The furan and pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions, while the benzofuran moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran or Quinoline Cores

Compound 1: N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
  • Core Structure : 3,5,6-Trimethylbenzofuran with a carboxamide linker.
  • Substituents : A sulfamoylphenyl group attached to a 4,6-dimethylpyrimidine ring.
  • Key Differences : Unlike the target compound, this analog lacks the furan-pyrrolidine-ethyl chain and instead incorporates a sulfonamide-pyrimidine group, likely influencing solubility and target specificity .
  • Applications : Registered under CAS 622349-62-6, it is used in research as a kinase inhibitor intermediate.
Compound 2: SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)
  • Core Structure: 4-Hydroxyquinoline with a carboxamide linker.
  • Substituents: A dimethylaminopropyl group and a hydrochloride salt.
  • Key Differences: The quinoline core (vs. The dimethylamino group improves solubility but lacks the conformational flexibility of pyrrolidine .

Furan-Containing Derivatives

Compound 3: Ranitidine-Related Compound B (N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine)
  • Core Structure: Furan with dimethylamino and sulphanyl-ethyl groups.
  • Substituents : Nitroethenediamine and thioether linkages.
  • Key Differences : Designed as an H2 antagonist analog, this compound prioritizes gastric acid inhibition via histamine receptor blockade. The target compound’s benzofuran-pyrrolidine system may instead target neurological or metabolic pathways .
  • Pharmacopeial Status : Listed in USP 31 as a ranitidine impurity, highlighting regulatory relevance .

Pyrrolidine-Containing Compounds

Compound 4: Reference Example 107 (EP 4 374 877 A2)
  • Core Structure : Diazaspiro ring with fluorophenyl and trifluoromethyl groups.
  • Substituents : (S)-tert-butyl pyrrolidine-carboxylate.
  • Key Differences : The spirocyclic core and fluorine-rich substituents contrast with the target compound’s benzofuran scaffold. However, both utilize pyrrolidine for conformational flexibility, a common strategy in kinase inhibitor design .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula (Example) Biological Activity/Application
Target Compound Benzofuran 3,5,6-Trimethyl, furan-pyrrolidine-ethyl Not provided Under investigation
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-... Benzofuran Sulfamoylphenyl-pyrimidine C25H25N5O4S Kinase research intermediate
SzR-105 Quinoline Dimethylaminopropyl, 4-hydroxy C15H20ClN3O2 Immunomodulation (U937 stimulation)
Ranitidine-Related Compound B Furan Dimethylamino, sulphanyl-ethyl C21H30N6O4S2 H2 antagonist impurity
Reference Example 107 Diazaspiro Fluorophenyl, trifluoromethyl, pyrrolidine C34H30F8N6O5 Kinase inhibitor synthesis

Research Findings and Implications

  • Structural Flexibility: The target compound’s pyrrolidine-ethyl-furan chain may enhance blood-brain barrier penetration compared to quinoline-based analogs like SzR-105 .
  • Solubility and Bioavailability : The trimethylbenzofuran core likely improves lipophilicity over ranitidine-related furans, which rely on polar sulphanyl groups .
  • Synthetic Utility : Pyrrolidine derivatives, as seen in Reference Example 107, are frequently used in medicinal chemistry for their balanced basicity and steric effects .

Biological Activity

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide, a compound with the molecular formula C22H26N2O3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a complex structure that includes a furan ring and a pyrrolidine moiety. Its synthesis involves various chemical reactions that yield a compound with promising bioactivity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including the target compound. In vitro tests have shown that similar benzofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities to this compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties

Research indicates that benzofuran derivatives possess antioxidant properties, which are critical in mitigating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals has been documented, suggesting their potential in therapeutic applications for conditions like cardiovascular diseases and cancer .

3. Neuroprotective Effects

Neuroprotective properties have also been observed in related compounds. Studies suggest that modifications in the benzofuran structure can enhance cognitive functions and provide protection against neurodegenerative diseases by modulating neurotransmitter systems . The target compound may exhibit similar effects due to its structural analogies.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission .
  • Receptor Modulation : The compound may interact with receptors involved in neuropharmacology, enhancing cognitive functions through modulation of neurotransmitter release .

Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial efficacy of several benzofuran derivatives against common pathogens. The results indicated that compounds structurally related to this compound showed MIC values ranging from 15 to 30 µg/mL against S. aureus and E. coli .

Study 2: Neuroprotective Effects in Animal Models

In an experimental model involving induced neurodegeneration in rats, a related benzofuran derivative demonstrated significant neuroprotective effects by reducing neuronal loss and improving cognitive performance in behavioral tests . This suggests potential therapeutic applications for cognitive enhancement.

Q & A

Q. What are the recommended methodologies for synthesizing N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide?

Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols.
  • Step 2 : Amidation using coupling agents (e.g., EDC/HOBt) to attach the pyrrolidine-furan-ethylamine sidechain.
  • Step 3 : Purification via column chromatography or recrystallization (e.g., chloroform/methanol mixtures) . Key considerations: Optimize reaction temperature (e.g., 120°C for amidation) and solvent selection (1,4-dioxane or DMF) to enhance yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at positions 3,5,6 of benzofuran).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass via HRMS).
  • IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Soluble in DMSO, DMF, and chloroform; poorly soluble in water.
  • Stability : Degrades under prolonged UV exposure or high temperatures (>80°C). Store in amber vials to prevent photodegradation .

Q. How can researchers design initial biological activity screens for this compound?

  • Target Selection : Focus on receptors/kinases associated with benzofuran derivatives (e.g., serotonin receptors, MAPK pathways).
  • Assay Types : Use in vitro enzyme inhibition assays (IC50 determination) or cell viability tests (MTT assay) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum Chemical Calculations : Predict reaction intermediates (e.g., transition states in amidation) using DFT (B3LYP/6-31G*).
  • Machine Learning : Train models on existing benzofuran synthesis data to predict optimal solvents/catalysts . Example workflow: Combine computational predictions with high-throughput experimentation to reduce trial-and-error .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies (e.g., IC50 variability in kinase assays) to identify confounding factors (e.g., assay pH, cell line differences).
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation time, controlled ATP concentrations) .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of R vs. S configurations at the pyrrolidine moiety .

Q. What advanced techniques probe the compound’s interaction with biological membranes?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to lipid bilayers.
  • Fluorescence Anisotropy : Assess membrane fluidity changes upon compound incorporation .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
  • Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., reagent stoichiometry, stirring rate) .

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